(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol

Asymmetric synthesis Biocatalysis Process chemistry

This (R)-configured vicinal diol is the patented chiral building block for Ravoxertinib (GDC-0994), produced via ketoreductase-catalyzed reduction with ≥98% enantiomeric excess. The precise 4-chloro-3-fluorophenyl substitution pattern is essential for downstream biological activity and cannot be replaced by other halogenated analogs. Procuring this specific enantiomer ensures compliance with validated synthetic routes and regulatory quality standards. Bulk quantities available; contact us for custom synthesis and scale-up needs.

Molecular Formula C8H8ClFO2
Molecular Weight 190.6 g/mol
CAS No. 1453854-84-6
Cat. No. B1433290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
CAS1453854-84-6
Molecular FormulaC8H8ClFO2
Molecular Weight190.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)O)F)Cl
InChIInChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1
InChIKeyZNGGAPYUQROFJC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (CAS 1453854-84-6): Chemical Identity and Procurement Baseline


(R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (CAS: 1453854-84-6) is a chiral halogenated aromatic vicinal diol with the molecular formula C₈H₈ClFO₂ and molecular weight 190.6 g/mol . The compound bears a single stereocenter in the (R)-configuration at the benzylic carbon, distinguishing it from its (S)-enantiomer (CAS: 2007908-91-8) and racemic mixture (CAS: 1558116-77-0) . This compound is not a standalone therapeutic agent but functions as a critical chiral building block in pharmaceutical synthesis. Its significance derives from the strategic combination of the (R)-configured vicinal diol scaffold—which provides two hydroxyl groups for downstream derivatization—and the 4-chloro-3-fluorophenyl substitution pattern that imparts specific lipophilicity and binding characteristics essential for the biological activity of the final drug candidates into which it is incorporated .

Why Generic Substitution Fails: The Criticality of (R)-Stereochemistry and Halogen Substitution Pattern in 1453854-84-6


Substituting (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (CAS 1453854-84-6) with its (S)-enantiomer, racemic mixture, or analogs bearing different halogen substitution patterns is not scientifically or operationally permissible in its validated pharmaceutical applications. The (R)-stereochemistry is required for proper chiral recognition by downstream enzymatic and biological targets; the (S)-enantiomer (CAS 2007908-91-8) would yield a diastereomeric drug product with altered—and likely diminished or absent—therapeutic activity . Furthermore, the specific 4-chloro-3-fluorophenyl substitution pattern is not interchangeable with other halogenated aryl diols; this precise arrangement of electron-withdrawing substituents contributes to the optimized binding affinity and metabolic stability of the final drug candidate (GDC-0994/Ravoxertinib), and deviation from this pattern would generate a structurally distinct analog with unvalidated pharmacological properties and would not meet the identity specifications of the approved synthetic route [1].

Quantitative Evidence Guide: Verifiable Differentiation of (R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (1453854-84-6)


Enantiomeric Excess Achieved via Ketoreductase-Catalyzed Synthesis

The patented manufacturing process for the ERK inhibitor Ravoxertinib (GDC-0994) specifies a biocatalytic reduction step employing a ketoreductase enzyme (KRED-NADH-112) to produce the target (R)-enantiomer from the corresponding α-hydroxyketone precursor. The patent explicitly claims that this ketoreductase step affords the (R)-diol with an enantiomeric excess of at least about 98% [1]. This represents a high level of stereochemical fidelity achievable through enzymatic resolution, which is critical for avoiding the presence of the undesired (S)-enantiomer that would otherwise necessitate costly downstream purification or result in an impure chiral drug intermediate. The racemic mixture (CAS 1558116-77-0) inherently possesses 0% ee by definition, making it unsuitable for direct use in stereospecific synthetic routes without additional resolution steps.

Asymmetric synthesis Biocatalysis Process chemistry Enantiomeric excess

Validated Role as Essential Chiral Intermediate in GDC-0994 (Ravoxertinib) Synthesis

(R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is the documented starting material for introducing the chiral benzylic alcohol moiety in the synthesis of Ravoxertinib (GDC-0994), a clinical-stage ERK1/2 kinase inhibitor [1]. The final drug substance, which incorporates this chiral scaffold, exhibits potent inhibitory activity against ERK1 and ERK2, with reported IC₅₀ values of 6.1 nM and 3.1 nM, respectively . While the diol itself is not the active pharmacophore, its specific (R)-configuration and halogenation pattern are essential structural determinants of the final drug's activity. Use of the (S)-enantiomer would result in a diastereomeric final product with unknown and presumably distinct pharmacological properties; no literature supports the biological equivalence of a drug derived from the (S)-diol. The racemic mixture would lead to a mixture of diastereomers in the final product, complicating regulatory approval and quality control.

ERK inhibitor Oncology Medicinal chemistry Drug synthesis

Vendor-Specified Purity Thresholds for Research-Grade Material

Multiple reputable chemical suppliers list this compound with a standard purity specification of 95% to 98% as determined by HPLC, NMR, or GC analysis . While purity specifications for the (S)-enantiomer are also available from vendors, the documented integration of the (R)-enantiomer into a specific, named drug candidate synthesis (GDC-0994) provides a higher level of validation and context for the required purity level . For the racemic mixture, purity is not the differentiating factor; rather, it is the inherent lack of stereochemical definition that precludes its use in stereospecific syntheses.

Chemical purity Quality control Procurement specification

Validated Application Scenarios for (R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol (CAS 1453854-84-6)


Manufacture of ERK1/2 Inhibitor Ravoxertinib (GDC-0994)

This compound serves as the essential chiral intermediate for introducing the (R)-configured benzylic alcohol moiety in the multi-step synthesis of Ravoxertinib, a clinical-stage ERK1/2 kinase inhibitor evaluated for oncology applications [1]. The patented process explicitly utilizes (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol as compound IV, produced via ketoreductase-catalyzed reduction with ≥98% ee [2]. Procurement of this specific enantiomer is required for compliance with the validated synthetic route; alternative stereoisomers or racemic material would not meet process specifications.

Biocatalytic Process Development and Enzyme Engineering Studies

The documented synthesis of this compound using ketoreductase KRED-NADH-112 provides a benchmark case for studying asymmetric biocatalytic reduction of α-hydroxyketones [1]. Researchers investigating enzyme substrate specificity, cofactor regeneration systems, or reaction engineering can utilize this compound as a well-characterized reference substrate for which process parameters (temperature 1-50 °C, aqueous-organic cosolvent system) and performance metrics (≥98% ee) are publicly disclosed [2].

Chiral Building Block for Halogenated Aryl Diol-Derived Pharmaceutical Scaffolds

The compound's combination of (R)-configured vicinal diol functionality and the 4-chloro-3-fluorophenyl substitution pattern—characterized by computed physicochemical properties including XLogP3 of 0.4, topological polar surface area of 40.5 Ų, and two hydrogen bond donors [1]—makes it a strategically useful building block for constructing chiral pharmaceutical scaffolds requiring this specific halogenation pattern. The structure enables further derivatization via selective protection of the primary or secondary hydroxyl groups, as demonstrated in the Ravoxertinib synthesis where the primary alcohol undergoes silyl protection prior to subsequent transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.